1,3,4,7,8-Pentabromo-dibenzofuran is an organic compound characterized by the molecular formula . It is classified within the group of polybrominated dibenzofurans, which are derivatives of dibenzofuran featuring multiple bromine substitutions. The compound is notable for its high bromine content, which contributes to its chemical properties and potential applications in various fields such as chemistry, biology, and industry.
The synthesis of 1,3,4,7,8-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The process can be executed using several methods:
The typical reaction conditions include:
The molecular structure of 1,3,4,7,8-Pentabromo-dibenzofuran consists of a dibenzofuran core with five bromine atoms substituted at specific positions. The structural representation can be described using various notations:
InChI=1S/C12H3Br5O/c13-5-1-4-9(3-6(5)14)18-12-10(4)7(15)2-8(16)11(12)17/h1-3H
C1=C2C(=CC(=C1Br)Br)OC3=C2C(=CC(=C3Br)Br)Br
1,3,4,7,8-Pentabromo-dibenzofuran participates in several types of chemical reactions:
Reactions typically require specific conditions:
The mechanism of action for 1,3,4,7,8-Pentabromo-dibenzofuran primarily involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR:
Such interactions can lead to various biochemical effects and contribute to the toxicological profile of brominated compounds .
Property | Data |
---|---|
Molecular Formula | C₁₂H₃Br₅O |
Molecular Weight | 562.7 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Stability | Stable under normal conditions but sensitive to light |
These properties are essential for understanding how the compound behaves under different environmental conditions and its potential risks .
1,3,4,7,8-Pentabromo-dibenzofuran has several scientific applications:
This comprehensive analysis highlights the significance of 1,3,4,7,8-Pentabromo-dibenzofuran in various scientific fields while providing insights into its properties and applications.
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: